(2-Hydroxyethyl)phosphonic acid
Overview
Description
(2-Hydroxyethyl)phosphonic acid, also known as 2-hydroxyethanephosphonic acid, is an organophosphorus compound with the molecular formula C₂H₇O₄P. It is characterized by the presence of a phosphonic acid group attached to a hydroxyethyl group.
Scientific Research Applications
(2-Hydroxyethyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the study of enzyme mechanisms, such as 2-hydroxyethylphosphonate dioxygenase.
Biology: The compound is involved in the biosynthesis of labeled fosfomycin, an antibiotic.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
Target of Action
Phosphonates, the class of compounds to which (2-hydroxyethyl)phosphonic acid belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
It’s worth noting that phosphonates, including this compound, can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules .
Biochemical Pathways
It’s known that phosphonates can affect various biochemical pathways due to their ability to mimic phosphates and carboxylates of biological molecules .
Result of Action
Given that phosphonates can inhibit metabolic enzymes, it’s plausible that this compound could have a significant impact on cellular metabolism .
Safety and Hazards
“(2-Hydroxyethyl)phosphonic acid” is classified as a dangerous substance. The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Future Directions
Phosphorus-based (meth)acrylates represent an important class of monomers which has been widely studied for over 20 years, as the corresponding polymers, bearing phosphonated ester, phosphonic acid, or phosphoric ester functions, exhibit interesting properties . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field, as they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of epoxides with phosphonic acid derivatives. For instance, the reaction of (aminomethyl)phosphonates with epoxides under solvent-free conditions can yield this compound . Another method involves the hydrolysis of dialkyl or aryl esters of phosphonates, which readily undergo hydrolysis to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient conversion of raw materials into the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized phosphonic acids .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropylphosphonic acid: Similar in structure but with a propyl group instead of an ethyl group.
Phosphonic acid: Lacks the hydroxyethyl group but shares the phosphonic acid functionality.
Hydroxymethylphosphonic acid: Contains a hydroxymethyl group instead of a hydroxyethyl group.
Uniqueness
(2-Hydroxyethyl)phosphonic acid is unique due to its specific combination of a hydroxyethyl group and a phosphonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in enzyme studies and drug development .
Properties
IUPAC Name |
2-hydroxyethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHJHHHUIGULEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177531 | |
Record name | Phosphonic acid, (2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22987-21-9 | |
Record name | 2-Hydroxyethanephosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22987-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022987219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, (2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxyethyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-Hydroxyethyl)phosphonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A26D6AUP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.